

In-Depth Technical Guide: 5-Chloro-2-isopropoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-2-isopropoxypyridine-3-boronic acid

Cat. No.: B595397

[Get Quote](#)

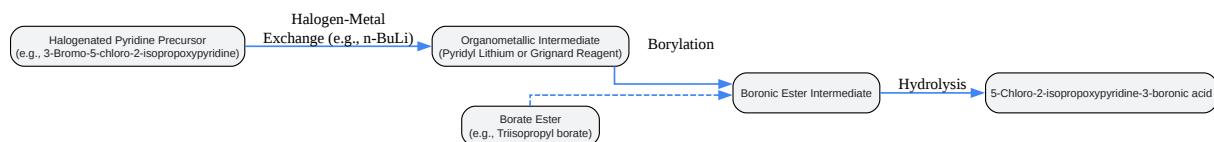
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Chloro-2-isopropoxypyridine-3-boronic acid**, a key building block in modern medicinal chemistry. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Properties

5-Chloro-2-isopropoxypyridine-3-boronic acid is a substituted pyridinylboronic acid that serves as a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. While a specific CAS number is not publicly available, it is identified by its MDL number.

Table 1: Physicochemical Properties


Property	Value
MDL Number	MFCD13195662
Empirical Formula	C ₈ H ₁₁ BCINO ₃
Molecular Weight	215.44 g/mol
Appearance	Solid
SMILES String	CC(OC1=NC=C(C=C1B(O)O)Cl)C
InChI Key	NMVYPCNDMPTZQR-UHFFFAOYSA-N
Storage Class	11 - Combustible Solids

Synthesis and Experimental Protocols

The synthesis of substituted pyridineboronic acids is a critical process for their application in drug discovery. While a specific protocol for **5-Chloro-2-isopropoxypyridine-3-boronic acid** is not readily found in the public domain, a general and robust method for the synthesis of analogous 2-alkoxypyridine-3-boronic acids involves a halogen-metal exchange followed by borylation.

General Synthesis Workflow of 2-Alkoxypyridine-3-boronic Acids

The synthesis typically starts from a halogenated pyridine precursor, which undergoes a metal-halogen exchange to form an organometallic intermediate. This intermediate is then reacted with a borate ester, followed by hydrolysis to yield the desired boronic acid.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for 2-alkoxypyridine-3-boronic acids.

Illustrative Experimental Protocol: Synthesis of a Pyridine-3-boronic Acid Derivative

This protocol is adapted from a general procedure for the synthesis of pyridine-3-boronic acids via a lithium-halogen exchange.

Materials:

- 3-Bromopyridine derivative (1.0 eq)
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
- Triisopropyl borate (1.2 eq)
- 2N Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH) solution
- Sodium chloride (NaCl)
- Acetonitrile

Procedure:

- Dissolve the 3-bromopyridine derivative in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).
- Slowly add n-butyllithium to the cooled solution and stir for 30 minutes at -78 °C.
- Add triisopropyl borate dropwise to the reaction mixture, maintaining the temperature at -78 °C.

- Allow the reaction to warm to room temperature and stir for an additional 2 hours.
- Quench the reaction by the slow addition of 2N HCl.
- Adjust the pH of the aqueous layer to approximately 7.5 with a NaOH solution to precipitate the crude product.
- Extract the aqueous layer with an organic solvent (e.g., THF or Ethyl Acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., acetonitrile/water).

Applications in Suzuki-Miyaura Cross-Coupling Reactions

5-Chloro-2-isopropoxypyridine-3-boronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction is widely employed in the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.

General Suzuki-Miyaura Coupling Workflow

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with the boronic acid and reductive elimination to form the coupled product and regenerate the catalyst.

- To cite this document: BenchChem. [In-Depth Technical Guide: 5-Chloro-2-isopropoxypyridine-3-boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b595397#5-chloro-2-isopropoxypyridine-3-boronic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com